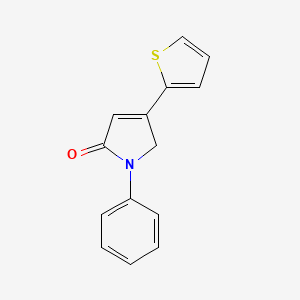

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

説明

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンは、ピロール環がチオフェン環とフェニル基と縮環した複素環式化合物です。

合成方法

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、適切な前駆体の環化を特定の条件下で行うことです。 例えば、3-メチル-1-フェニル-1H-ピラゾール-5-アミン、シクロヘキサン-1,3-ジオン、およびチオフェン-2-カルバルデヒドを、イオン液体媒体中で75〜80°Cで110〜120分間反応させるワンポット3成分反応は、高効率で目的の生成物を生成することが報告されています 。この方法は、収率が高く、反応時間が短く、環境に優しい条件であるため有利です。

化学反応解析

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、一般的な酸化剤を使用して酸化することができ、対応する酸化誘導体の生成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

置換: この化合物は、特にフェニル環とチオフェン環で、ハロゲンやアルキル化剤などの試薬を使用して、置換反応を起こすことができます。

科学研究への応用

化学: この化合物は、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: これは、創薬や開発における応用を持つ生物活性分子として、潜在能力を示しています。

特性

CAS番号 |

143704-89-6 |

|---|---|

分子式 |

C14H11NOS |

分子量 |

241.31 g/mol |

IUPAC名 |

1-phenyl-3-thiophen-2-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C14H11NOS/c16-14-9-11(13-7-4-8-17-13)10-15(14)12-5-2-1-3-6-12/h1-9H,10H2 |

InChIキー |

JGZXRHJHIHOKCR-UHFFFAOYSA-N |

正規SMILES |

C1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CS3 |

製品の起源 |

United States |

準備方法

The synthesis of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes has been reported to yield the desired product with high efficiency . This method is advantageous due to its high yield, low reaction times, and environmentally friendly conditions.

化学反応の分析

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Industry: It is used in the development of materials with specific electronic and optical properties.

作用機序

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、さまざまな受容体や酵素に結合し、それらの活性を調節できます。 例えば、その誘導体は、癌細胞の増殖に関与する特定の酵素を阻害することが示されており、アポトーシスにつながります .

類似化合物の比較

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下のような他の類似の複素環式化合物と比較できます。

1-フェニル-4-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オンのユニークな点は、ピロール環とチオフェン環、およびフェニル基を組み合わせていることで、独自の化学的および生物学的特性が与えられています。

類似化合物との比較

1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar heterocyclic compounds, such as:

Thiazoles: These compounds also contain a sulfur atom in their ring structure and exhibit diverse biological activities.

Quinolines: These compounds have a fused ring structure and are used in the synthesis of various pharmaceuticals.

The uniqueness of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of a pyrrole ring with a thiophene ring and a phenyl group, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。